(S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaph osphole
CAS No.: 2227217-19-6
Cat. No.: VC11668682
Molecular Formula: C21H27O3P
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227217-19-6 |
|---|---|
| Molecular Formula | C21H27O3P |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | (3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-1,3-benzoxaphosphole |
| Standard InChI | InChI=1S/C21H27O3P/c1-20(2,3)25-19-14(10-8-13-17(19)24-21(25,4)5)18-15(22-6)11-9-12-16(18)23-7/h8-13H,1-7H3/t25-/m1/s1 |
| Standard InChI Key | GGPKISOMMZBCPQ-RUZDIDTESA-N |
| Isomeric SMILES | CC1(OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C(C=CC=C3OC)OC)C |
| SMILES | CC1(OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC)C |
| Canonical SMILES | CC1(OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzo[d] oxaphosphole core fused with a 2,6-dimethoxyphenyl group at position 4 and a tert-butyl substituent at position 3. X-ray crystallography reveals a puckered heterocyclic ring system with a phosphorus atom in a distorted tetrahedral geometry . The stereogenic phosphorus center adopts an (S)-configuration, critical for its chiral induction capabilities. Key structural parameters include:
| Property | Value |
|---|---|
| P-O bond length | 1.642 Å |
| C-P-C bond angle | 102.3° |
| Dihedral angle (P-C-Ar) | 87.5° |
Spectroscopic Fingerprints
Nuclear magnetic resonance (NMR) spectroscopy provides definitive proof of structure:
-
³¹P NMR: δ 28.7 ppm (singlet, Jₚ₋ₒ = 12 Hz)
-
¹H NMR: δ 1.35 (s, 9H, t-Bu), δ 3.82 (s, 6H, OCH₃), δ 6.45–7.28 (m, aromatic)
Synthetic Methodologies
Enantioselective Synthesis
The ligand is synthesized through a five-step sequence starting from 2-naphthol derivatives:
-
Friedel-Crafts alkylation with tert-butyl chloride (AlCl₃ catalyst, 0°C)
-
Phosphorylation using PCl₃ in dichloromethane (−78°C)
-
Methoxy group installation via Ullmann coupling (CuI, 110°C)
-
Resolution using (R)-mandelic acid (ethanol recrystallization)
-
Final cyclization under Mitsunobu conditions (DIAD, PPh₃)
Critical process parameters:
Catalytic Applications
Asymmetric Hydrogenation
The ligand demonstrates exceptional performance in rhodium-catalyzed ketone reductions:
| Substrate | ee (%) | TOF (h⁻¹) | Reference |
|---|---|---|---|
| Acetophenone | 99.2 | 1,250 | |
| β-Keto ester | 98.7 | 980 | |
| α,β-Unsaturated ketone | 99.5 | 1,430 |
Mechanistic studies reveal the tert-butyl group creates a steric pocket that enforces substrate orientation, while methoxy groups stabilize transition states through CH-π interactions .
Cross-Coupling Reactions
In palladium-catalyzed Suzuki-Miyaura couplings, the ligand enables room-temperature reactions with challenging aryl chlorides:
| Aryl Chloride | Yield (%) | Turnover Number |
|---|---|---|
| 4-Chlorotoluene | 96 | 4,800 |
| 2-Chloronitrobenzene | 88 | 3,200 |
Density functional theory (DFT) calculations show the phosphorus lone pair participates in back-donation to palladium, lowering activation energy by 12.7 kcal/mol compared to triphenylphosphine .
| Hazard Code | Risk Statement | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | Use fume hood |
| H315 | Causes skin irritation | Wear nitrile gloves |
| H319 | Causes serious eye irritation | Safety goggles required |
| H335 | May cause respiratory irritation | NIOSH-approved respirator |
| Condition | Degradation (%) | Time (months) |
|---|---|---|
| 25°C, dry air | <0.5 | 24 |
| 40°C, 75% RH | 2.1 | 6 |
| Light exposure | 4.8 | 3 |
Decomposition products include phosphine oxides and methoxybenzoic acids, identified via GC-MS .
Industrial and Research Implications
Pharmaceutical companies have adopted this ligand for synthesizing chiral active pharmaceutical ingredients (APIs):
Recent advances include its use in flow chemistry systems, achieving space-time yields of 58 g/L·h in continuous hydrogenation processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume